molecular formula C9H10ClNS B11999189 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride CAS No. 61189-20-6

3-methyl-2H-benzo[b][1,4]thiazine hydrochloride

Cat. No.: B11999189
CAS No.: 61189-20-6
M. Wt: 199.70 g/mol
InChI Key: HLELJCXQCMDIAH-UHFFFAOYSA-N
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Description

3-methyl-2H-benzo[b][1,4]thiazine hydrochloride is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2H-benzo[b][1,4]thiazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of alkylated thiazine derivatives.

Scientific Research Applications

3-methyl-2H-benzo[b][1,4]thiazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]thiazine: Lacks the methyl group at the 3-position.

    3-methyl-2H-benzo[b][1,4]oxazine: Similar structure but with an oxygen atom replacing the sulfur atom.

Uniqueness

3-methyl-2H-benzo[b][1,4]thiazine hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the heterocyclic ring. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

61189-20-6

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

3-methyl-2H-1,4-benzothiazine;hydrochloride

InChI

InChI=1S/C9H9NS.ClH/c1-7-6-11-9-5-3-2-4-8(9)10-7;/h2-5H,6H2,1H3;1H

InChI Key

HLELJCXQCMDIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2SC1.Cl

Origin of Product

United States

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